N-(6-aminopyrimidin-4-yl)acetamide
Overview
Description
“N-(6-aminopyrimidin-4-yl)acetamide” is a chemical compound with the CAS Number: 89533-23-3. It has a molecular weight of 152.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H8N4O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H3,7,8,9,10,11)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 152.16 .Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(6-aminopyrimidin-4-yl)acetamide and its derivatives are explored for antimicrobial purposes. For instance, derivatives of pyrimidinone and oxazinone, synthesized using similar compounds, have shown considerable antibacterial and antifungal activities, comparable to some standard drugs like streptomycin and fusidic acid. This indicates the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Synthesis Process Improvement
Efforts have been made to improve the synthesis process of compounds involving this compound derivatives. A new approach to synthesize diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate was developed, improving the reaction conditions and the stability of the intermediates, highlighting its importance in the synthesis of anti-tumor inhibitors (Xin Liu et al., 2015).
Structural Studies
Structural studies of compounds related to this compound, like N-acetylbacillosamine, contribute to a deeper understanding of their properties. These studies involve complex methodologies like acid hydrolysis and nuclear magnetic resonance spectroscopy to establish the configuration and conformation of the molecules, providing valuable insights for further research and application in various fields (Zehavi & Sharon, 1973).
Anti-HIV Drug Properties
Detailed studies on the molecular properties of acetamide derivatives reveal their potential as anti-HIV drugs. Quantum chemical computations have shown that certain acetamide derivatives have potent interactions with biological molecules, which can be crucial in developing effective anti-HIV medications (Oftadeh et al., 2013).
Advanced Oxidation Chemistry
Exploration of the advanced oxidation chemistry of compounds like paracetamol reveals the formation of various nitrogenous and non-nitrogenous degradation products. Such insights are essential for understanding the environmental impact and degradation pathways of pharmaceutical compounds, which is crucial for environmental monitoring and developing wastewater treatment methods (Vogna et al., 2002).
Properties
IUPAC Name |
N-(6-aminopyrimidin-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H3,7,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFKGKBGMJCGJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=NC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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